7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

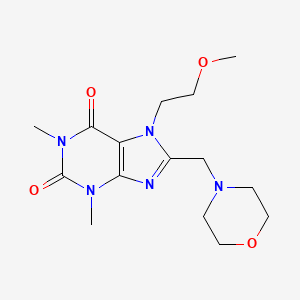

The compound 7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a unique substitution pattern. Its structure features:

- 1,3-dimethyl groups at the N1 and N3 positions, enhancing steric stability.

- A 2-methoxyethyl chain at the N7 position, which may improve aqueous solubility compared to aromatic substituents.

- An 8-(morpholin-4-ylmethyl) group, introducing a tertiary amine moiety that could influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c1-17-13-12(14(21)18(2)15(17)22)20(6-7-23-3)11(16-13)10-19-4-8-24-9-5-19/h4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBLJIVTBWPKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity.

Mode of Action

It can be inferred that the compound might interact with its targets, possibly erk1/2, leading to changes in cellular processes.

Biological Activity

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholine moiety and various functional groups that may influence its interaction with biological systems.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₅O₄ |

| Molecular Weight | 337.37 g/mol |

| CAS Number | 573707-05-8 |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 529.7 ± 60.0 °C (Predicted) |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus altering their activity.

- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties: Some studies suggest that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses through its interaction with inflammatory mediators.

- Antimicrobial Activity: There is potential for this compound to exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on purine derivatives indicated that modifications at the morpholine position could enhance anticancer activity in vitro against certain cancer cell lines .

- Another research highlighted the potential of similar compounds in inhibiting specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Key Observations:

- Substituent Effects on Solubility : The target compound’s 2-methoxyethyl group (Position 7) likely improves water solubility compared to aromatic substituents (e.g., benzyl in or 4-fluorobenzyl in ). Hydrophilic groups like hydroxyethyl (e.g., compound 4f in ) further enhance solubility but may reduce metabolic stability.

- Morpholine vs. Piperazine : The morpholinylmethyl group (Position 8) in the target compound offers a balance between solubility and steric bulk, whereas piperazinyl groups (e.g., ) introduce basicity that could affect cellular uptake and receptor binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. For example, reacting 8-bromo-1,3-dimethylxanthine with morpholin-4-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification typically involves flash chromatography (EtOAc/MeOH gradients) .

- Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

- Avoid over-substitution by controlling stoichiometry and temperature (60–80°C).

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use a combination of:

- FTIR Spectroscopy : Confirm functional groups via peaks at ~1697 cm⁻¹ (C=O stretching), ~2852 cm⁻¹ (aliphatic C-H), and ~744 cm⁻¹ (C-Cl in intermediates) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 169 (base peak) and fragmentation patterns consistent with purine derivatives .

- ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.3–3.5 ppm) and morpholine methylenes (δ ~2.4–2.8 ppm) .

Q. What structure-activity relationships (SAR) are critical for modifying this compound?

- Methodological Answer : Focus on substituent effects at the 7- and 8-positions:

- 7-Position : Methoxyethyl groups enhance solubility but reduce metabolic stability.

- 8-Position : Morpholin-4-ylmethyl improves binding to adenosine receptors (A₁/A₂A subtypes) .

- Table 1 : Substituent Impact on Bioactivity

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 7 | Methoxyethyl | ↑ Solubility, ↓ Stability | |

| 8 | Morpholin-4-ylmethyl | ↑ A₁/A₂A Receptor Affinity |

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

- Methodological Answer : Use tools like *Chemicalize.org * (ChemAxon) to calculate drug-likeness parameters:

- LogP : Target <3 for optimal CNS penetration.

- Polar Surface Area (PSA) : Aim for <90 Ų to enhance bioavailability .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability via:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for adenosine receptors) and buffer conditions.

- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., demethylation at N3) that may skew results .

- Case Study : Inconsistent A₂A antagonism data may arise from differences in intracellular cAMP measurement protocols .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.